2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity : A study by Ilić et al. (2011) explored similar [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. They found these compounds exhibited antiproliferative activity, inhibiting the proliferation of endothelial and tumor cells.
Antimicrobial Activities : Research by Bektaş et al. (2007) focused on [1,2,4]triazole derivatives, highlighting their antimicrobial properties. Some of these compounds showed good to moderate activities against test microorganisms.
Synthesis of Related Compounds : Abdelhamid et al. (2012) and Abdelhamid et al. (2016) conducted studies on the synthesis of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety. These studies provide insights into the chemical synthesis processes relevant to the compound .
Anti-diabetic Drug Potential : A study by Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic drugs. They found significant Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting potential in diabetes treatment.
Cancer Treatment : Bradbury et al. (2013) discovered a molecule (AZD3514) for treating advanced prostate cancer. This compound, similar in structure to the query compound, downregulates the androgen receptor.
Antihistaminic Activity : Gyoten et al. (2003) discovered fused pyridazines exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such findings demonstrate the therapeutic potential of related compounds in allergic and inflammatory conditions.
Synthesis and Characterization in Medicinal Chemistry : Sallam et al. (2021) and Yu-tao (2009) worked on the synthesis and structural characterization of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, highlighting their importance in medicinal chemistry.
Potential Antagonistic Activity against Adenosine Receptors : Peng et al. (2005) synthesized a piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine, showing moderate binding affinity and selectivity over adenosine A2a receptors.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-14(32-16-4-5-17-18(12-16)31-13-30-17)22(29)27-10-8-26(9-11-27)20-7-6-19-23-24-21(15-2-3-15)28(19)25-20/h4-7,12,14-15H,2-3,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQEKGJMYNGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4CC4)C=C2)OC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.